(1,2,3,4-Tetrahydronaphthalen-1-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSFSIDDNZKALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Current State of Research on 1,2,3,4 Tetrahydronaphthalen 1 Yl Urea and Analogs
Objectives and Scope of the Comprehensive Academic Research on this compound
Academic research centered on this compound and its analogues is primarily driven by objectives within the field of medicinal chemistry. The core goal is to leverage this compound as a foundational scaffold for creating a diverse library of new chemical entities with potential therapeutic value.
The principal objectives of this research include:
Synthesis of Novel Derivatives: A primary focus is the chemical synthesis of new N,N'-disubstituted urea derivatives. This involves using this compound or its precursor, 1-aminotetralin, as a starting point and introducing various other molecular fragments, such as substituted phenethylamines, to create novel structures. nih.gov
Investigation of Biological Activity: A significant portion of research is dedicated to evaluating the biological properties of these newly synthesized derivatives. The main areas of investigation are their potential as anticancer and antibacterial agents. nih.govtandfonline.com Studies aim to determine the efficacy of these compounds against various cancer cell lines and multidrug-resistant bacterial strains. researchgate.net
Exploration of Structure-Activity Relationships (SAR): Researchers systematically study how modifications to the chemical structure of the derivatives impact their biological potency and selectivity. By altering substituents on the aromatic rings or the length of alkyl chains, scientists can deduce critical insights into the molecular features required for optimal activity.
Development of Dual-Functioning Agents: A key objective is the development of single molecules that can concurrently target different pathological processes, such as cancer and associated bacterial infections that can arise in immunocompromised patients. nih.gov The tetrahydronaphthalen-yl-urea scaffold is seen as a promising platform for creating such dual-action therapeutics. tandfonline.com
The scope of this research is largely confined to preclinical, laboratory-based investigations. It encompasses organic synthesis, compound characterization, and in vitro biological assays.
Detailed Research Findings and Chemical Properties
The chemical compound this compound is characterized by the following properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 58490-97-4 biosynth.com |
| Molecular Formula | C₁₁H₁₄N₂O uni.lu |
| Molecular Weight | 190.24 g/mol |
| Physical State | Expected to be a solid at room temperature, as its derivatives are typically synthesized as white powders. nih.govtandfonline.com |
| Melting Point | Specific data for the unsubstituted compound is not readily available in cited literature. However, related derivatives such as 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea have a melting point of 141–143 °C. tandfonline.com |
| Solubility | Data not specified in the reviewed literature. |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its N'-substituted derivatives is typically achieved through standard organic chemistry methods involving the formation of a urea bond. A common and efficient laboratory-scale synthesis for producing derivatives involves the reaction of an isocyanate with an amine. nih.gov
A general synthetic pathway is outlined below:
Formation of an Isocyanate Intermediate: An amine, such as a substituted phenethylamine, is reacted with triphosgene (a safer solid substitute for phosgene (B1210022) gas). This reaction, often conducted in a solvent like dichloromethane (B109758) (CH₂Cl₂) at 0 °C, generates an in situ isocyanate intermediate. nih.gov
Reaction with 1-Aminotetralin: The isocyanate intermediate is then reacted directly, without purification, with a 1-aminotetralin derivative (such as 5-methoxy-1-aminotetralin). This step forms the N,N'-disubstituted urea product. The reaction is typically stirred at room temperature and results in high yields (73-76% for certain derivatives). nih.gov
To synthesize the parent compound, this compound, a similar principle would apply. 1,2,3,4-Tetrahydronaphthalen-1-amine would be converted to its corresponding isocyanate, which would then be reacted with ammonia (B1221849) to yield the final product.
Research Applications in Medicinal Chemistry
The primary application of the this compound scaffold is in the field of medicinal chemistry, where it serves as a core structure for generating potential therapeutic agents. Research has demonstrated that derivatives incorporating this scaffold possess significant biological activity.
Anticancer and Antibacterial Potential
Recent studies have focused on a series of novel N,N'-dialkyl ureas that contain both the 1-aminotetralin and phenethylamine moieties. nih.gov These compounds were synthesized and subsequently evaluated for their anticancer and antibacterial properties.
Anticancer Activity: Several derivatives showed significant cytotoxic effects against specific human cancer cell lines. For instance, compounds 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea and 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(3-methoxyphenethyl)urea were found to be particularly effective against the HeLa (cervical cancer) cell line. Other derivatives demonstrated notable activity against the SH-SY5Y (neuroblastoma) cell line. nih.gov
Antibacterial Activity: The synthesized derivatives also exhibited robust antibacterial activity against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov This suggests their potential for development as new antimicrobial agents, which is critical in the face of rising antibiotic resistance. tandfonline.com
A crucial finding from this line of research is the potential for these compounds to act as dual-functioning agents, targeting both cancer cells and pathogenic bacteria. nih.gov This represents a significant area of interest in drug development, particularly for treating complex diseases. researchgate.net
Established Synthetic Pathways to this compound
Established methods for the synthesis of this compound rely on well-documented reactions in organic chemistry. These pathways provide reliable, albeit sometimes harsh, conditions for the formation of the urea moiety and the construction of the core tetrahydronaphthalene structure.
Classic Urea Synthesis Approaches (e.g., Isocyanate, Carbodiimide)
The formation of the urea functional group is central to the synthesis of the target molecule. Traditional methods predominantly involve the use of highly reactive isocyanate intermediates or coupling agents like carbodiimides.
The isocyanate method is a widely employed and efficient strategy for preparing N,N'-disubstituted ureas, including derivatives of this compound. rsc.orgresearchgate.netresearchgate.net The general procedure commences with the conversion of a primary amine, in this case, 1,2,3,4-tetrahydronaphthalen-1-amine, into its corresponding isocyanate. This is typically achieved by reacting the amine with phosgene or a safer phosgene equivalent, such as triphosgene, often in the presence of a base. nih.govacs.org The resulting isocyanate is a highly reactive electrophile that readily undergoes nucleophilic attack by a second amine to furnish the final unsymmetrical urea product. rsc.orgacs.org This two-step, one-pot process is advantageous due to its efficiency and the high yields often obtained. rsc.org
The carbodiimide approach represents another classic route, primarily utilized for the formation of amide bonds but adaptable for urea synthesis under specific conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), act as powerful dehydrating agents. thieme-connect.de In the context of urea synthesis, they can facilitate the dehydration of pre-formed N,N'-dialkylureas or the dehydrosulfurization of thioureas to yield the corresponding carbodiimide, which can then be converted to the desired urea. chemrxiv.org More commonly in modern synthesis, carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which then reacts with an amine to form an amide bond. thieme-connect.degoogle.com While not the most direct route to ureas from two separate amine precursors, this methodology is fundamental in coupling chemistry.
| Approach | Key Reagents | Intermediate | Primary Advantages | Key Disadvantages |
|---|---|---|---|---|
| Isocyanate Method | 1,2,3,4-Tetrahydronaphthalen-1-amine, Phosgene or Triphosgene, Second Amine | 1-Isocyanato-1,2,3,4-tetrahydronaphthalene | High efficiency and yields, often a one-pot procedure. rsc.org | Use of highly toxic and hazardous reagents like phosgene. nih.govnih.gov |
| Carbodiimide Method | Amines, Carbodiimides (DCC, EDC) | O-acylisourea (for analogous amide synthesis) | Milder conditions, useful for peptide and amide coupling. google.com | Byproduct (e.g., dicyclohexylurea) can be difficult to remove; potential for side reactions. thieme-connect.de |
Stereoselective Synthesis of this compound and its Chiral Derivatives
The carbon atom at the 1-position of the tetrahydronaphthalene ring in the target molecule is a stereocenter. Consequently, this compound exists as a pair of enantiomers. The stereochemical outcome of the synthesis is entirely dependent on the chirality of the starting material, 1,2,3,4-tetrahydronaphthalen-1-amine.
The synthesis of enantiomerically pure this compound necessitates the use of an enantiomerically pure amine precursor. Significant research has been directed towards the asymmetric synthesis of chiral aminotetralins. Methodologies include:
Asymmetric Reduction: The asymmetric reduction of corresponding tetralones is a common strategy. This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts to produce a chiral alcohol, which is then converted to the amine. researchgate.net
Reductive Amination: Chiral tetralones can undergo diastereoselective reductive amination, which, after separation of diastereomers, yields the enantiomerically pure amine. nih.gov
Catalytic Asymmetric Synthesis: Modern approaches utilize transition-metal catalysis or organocatalysis to construct the chiral amine. For instance, strategies involving palladium-catalyzed C-H functionalization followed by an intramolecular Michael addition have been developed to control diastereoselectivity and enantioselectivity. nih.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed cascade reactions can produce highly functionalized and stereochemically complex tetralin cores. rsc.org
Once the chiral 1,2,3,4-tetrahydronaphthalen-1-amine is obtained, its reaction via the isocyanate route with another achiral amine proceeds with retention of configuration at the stereocenter, yielding the corresponding enantiomerically pure this compound derivative.
Regioselective Functionalization of the Tetrahydronaphthalene Core for this compound Precursors
The synthesis of diverse derivatives of this compound often requires the preparation of precursors with specific substitution patterns on the tetrahydronaphthalene ring. Achieving regioselectivity—the ability to functionalize a specific position on the aromatic or aliphatic part of the ring—is crucial for accessing these targeted analogues.
Several strategies have been developed for the regioselective functionalization of the tetralin scaffold:
Metal-Mediated Functionalization: Cationic cyclopentadienyl(η6-arene)iron(II) complexes of tetrahydronaphthalene can be used to control the regioselectivity of nucleophilic additions. This method allows for substitution at the benzylic positions of the tetrahydronaphthalene ligand, enabling the introduction of a variety of functional groups that can be elaborated further. nih.gov
Iron(III)-Catalyzed Cyclization: An efficient method for synthesizing functionalized tetrahydronaphthalenes involves the iron(III)-catalyzed reaction of aryl ketones bearing α-carbonyl substituents. This approach provides exclusive access to tetrahydronaphthalene products, which can serve as versatile precursors. mdpi.com
Directed C-H Functionalization: Palladium-catalyzed C-H activation is a powerful tool for the direct and regioselective introduction of functional groups onto the aromatic ring, guided by a directing group. This allows for the construction of substituted tetralins that can be converted into the necessary amine precursors. nih.gov
These methods provide access to a wide array of substituted tetralones or other tetralin derivatives, which are key intermediates that can be converted to the corresponding 1-amino-tetralins for subsequent urea formation.
Novel and Sustainable Synthetic Strategies
Reflecting a broader shift in chemical synthesis, recent efforts have focused on developing novel and more sustainable methods for preparing this compound. These strategies emphasize catalytic efficiency, waste reduction, and the use of less hazardous materials.
Catalytic Approaches (e.g., Organocatalysis, Metal-Catalysis) for this compound Formation
Catalysis offers a powerful means to form the urea bond under milder conditions with higher efficiency and selectivity. Both organocatalysis and metal-catalysis have been explored for urea synthesis, providing alternatives to traditional stoichiometric reagents.
Metal-Catalysis: Various transition metals have been shown to catalyze urea synthesis through different mechanistic pathways.
Iron-Catalysis: Iron catalysts can facilitate the dehydrogenative coupling of alcohols and amines, providing a route to ureas where an alcohol like methanol (B129727) serves as the carbonyl source. mdpi.com
Copper-Catalysis: Copper salts have been used to catalyze the reaction of aryl isocyanides with O-benzoyl hydroxylamines, leading to unsymmetrical ureas through a cascade process involving isocyanide insertion and rearrangement. researchgate.net
Palladium-Catalysis: Palladium catalysts are effective in reactions combining sulfonyl azides with carbon monoxide and an amine to generate sulfonylureas via an in-situ generated isocyanate intermediate. nih.gov Urea-functionalized ligands have also been shown to enable palladium-catalyzed heteroannulation reactions, highlighting the synergy between urea structures and transition metal catalysis.
These catalytic methods, while not all yet specifically applied to this compound, represent the forefront of urea synthesis and could be readily adapted for the target molecule, offering milder and more efficient pathways.
| Catalytic System | Reactants | Key Features | Potential Application |
|---|---|---|---|
| Iron-Catalysis | Alcohol (e.g., Methanol), Amines | Dehydrogenative coupling; alcohol as carbonyl source. mdpi.com | Direct synthesis from 1-aminotetralin and a second amine using methanol. |
| Copper-Catalysis | Aryl Isocyanides, O-Benzoyl Hydroxylamines | Mild conditions; good functional group tolerance. researchgate.net | Synthesis of unsymmetrical ureas via isocyanide insertion pathway. |
| Palladium-Catalysis | Sulfonyl Azides, CO, Amines | In-situ generation of isocyanate intermediate. nih.gov | Applicable for generating the isocyanate precursor under catalytic conditions. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves re-evaluating reagents, solvents, and energy usage.
Key green strategies include:
Replacement of Hazardous Reagents: A primary goal is to replace highly toxic phosgene. The Staudinger–aza-Wittig reaction provides a phosgene-free route to the crucial isocyanate intermediate. This reaction uses carbon dioxide (CO₂), a non-toxic, abundant, and renewable C1 source, to convert an iminophosphorane (generated from an azide) into an isocyanate. nih.gov
Use of Greener Solvents: Traditional syntheses often employ chlorinated solvents. Green chemistry encourages the use of more environmentally benign solvents, such as water, ethanol, or performing reactions under solvent-free conditions where possible.
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |
|---|---|---|---|
| Preventing Waste | Stoichiometric reagents | Catalytic reactions | Higher atom economy, less byproduct. |
| Safer Chemicals | Phosgene | Triphosgene, Diphenyl Carbonate, or CO₂ acs.orgnih.gov | Reduced toxicity and handling risks. |
| Energy Efficiency | Conventional heating | Microwave irradiation nih.gov | Reduced reaction times and energy input. |
| Renewable Feedstocks | Petroleum-derived reagents | Use of captured CO₂ as a C1 source. | Reduced carbon footprint, utilization of waste gas. |
Chemoenzymatic and Biocatalytic Routes to this compound and Related Structures
The application of chemoenzymatic and biocatalytic strategies offers a powerful approach to synthesizing complex molecules like this compound, providing advantages in stereoselectivity, milder reaction conditions, and improved environmental profiles compared to purely chemical methods. While specific literature detailing a direct enzymatic synthesis of the urea moiety onto the tetrahydronaphthalene scaffold is limited, a plausible and highly effective strategy involves the biocatalytic preparation of the key chiral intermediate, 1-amino-1,2,3,4-tetrahydronaphthalene, followed by a chemical step to form the urea.
Biocatalytic Synthesis of the Amine Precursor: The chirality of the 1-amino-1,2,3,4-tetrahydronaphthalene precursor is a critical aspect for many pharmaceutical applications. Biocatalysis is exceptionally well-suited for establishing this chirality with high enantiomeric excess. Key enzymatic methods include:
Transaminase-mediated Asymmetric Synthesis: Transaminases (TAs) can catalyze the asymmetric amination of a corresponding ketone precursor (α-tetralone) to directly yield the chiral amine. This method is highly efficient and atom-economical, converting the prochiral ketone into the desired enantiomerically pure amine.
Lipase-mediated Kinetic Resolution: Another common approach is the kinetic resolution of a racemic mixture of 1-amino-1,2,3,4-tetrahydronaphthalene. Lipases are often used to selectively acylate one enantiomer of the amine, allowing for the subsequent separation of the acylated amine from the unreacted enantiomer.
Subsequent Chemical Urea Formation: Once the enantiomerically pure amine is obtained, the urea functionality can be introduced through established chemical reactions. A common and efficient method is the reaction of the amine with an appropriate isocyanate. nih.govnih.gov To align with green chemistry principles, which often motivate the use of biocatalysis, alternatives to potentially hazardous isocyanates are actively sought. These can include reactions with less toxic carbonyl sources like carbamates or the direct use of carbon dioxide under specific catalytic conditions. rsc.orgnih.gov
Nature's own process for synthesizing urea, the urea cycle, is a prime example of a sophisticated biocatalytic pathway where enzymes convert ammonia and carbon dioxide into urea. davuniversity.orgwikipedia.org While this natural cycle produces the simple urea molecule, it underscores the potential of enzymatic catalysis in C-N bond formation.
Process Chemistry Considerations and Scale-Up Investigations
The transition from a laboratory-scale synthesis of this compound to an industrial-scale process involves significant challenges and requires careful consideration of various process chemistry parameters. The primary goal is to develop a safe, efficient, robust, and economically viable manufacturing process.
Key considerations for the scale-up of a typical synthesis route (e.g., reaction of 1-amino-1,2,3,4-tetrahydronaphthalene with an isocyanate) include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for determining the required residence time in the reactor. The reaction is typically exothermic, and efficient heat removal is a critical safety and quality consideration on a large scale to prevent thermal runaways and the formation of impurities.
Mass Transfer: Ensuring efficient mixing of reactants is vital, especially if the reaction involves multiple phases (e.g., solid amine, liquid isocyanate, solvent). Poor mass transfer can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and reduced yield.
Solvent Selection: The choice of solvent impacts reaction rate, solubility of reactants and products, and downstream purification processes. For industrial applications, factors such as cost, toxicity, environmental impact, and ease of recovery are paramount.
Materials of Construction: The reaction mixture, particularly if it involves corrosive reagents or intermediates, necessitates the selection of appropriate reactor materials to prevent corrosion and contamination of the product. ce.eco
Byproduct Formation: The formation of byproducts, such as biuret (B89757) from the reaction of two urea molecules, is a common issue in urea synthesis and must be minimized through process optimization. ureaknowhow.com
Optimizing reaction conditions is a critical step in process development to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would be systematically investigated.
Temperature: Reaction temperature significantly influences the rate of reaction and the formation of impurities. While higher temperatures can increase the reaction rate, they can also promote the degradation of reactants or products and lead to undesirable side reactions. ureaknowhow.com An optimal temperature profile must be established to ensure a high conversion rate to the desired product.
Reactant Stoichiometry: The molar ratio of the amine to the carbonyl source (e.g., isocyanate) is a key parameter. While a 1:1 stoichiometric ratio is theoretical, in practice, a slight excess of one reactant may be used to drive the reaction to completion. However, a large excess can complicate purification and increase costs.
Concentration: The concentration of reactants in the solvent affects the reaction rate and reactor throughput. Higher concentrations can increase throughput but may also lead to issues with solubility, viscosity, and heat management.
Residence Time: The time the reactants spend in the reactor must be sufficient to achieve the desired level of conversion but not so long as to promote the formation of degradation products.
The table below illustrates a hypothetical study on optimizing reaction conditions.
| Experiment | Temperature (°C) | Amine:Isocyanate Ratio | Solvent | Residence Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 25 | 1:1 | Toluene | 4 | 85 | 96 |
| 2 | 40 | 1:1 | Toluene | 2 | 92 | 98 |
| 3 | 60 | 1:1 | Toluene | 2 | 91 | 95 (impurity noted) |
| 4 | 40 | 1:1.05 | Toluene | 2 | 95 | 98.5 |
| 5 | 40 | 1:1.05 | Ethyl Acetate | 3 | 94 | 99 |
The final stage of the manufacturing process involves the isolation and purification of this compound to meet the required quality specifications. The strategy for purification is closely linked to yield enhancement, as efficient recovery of the product from the reaction mixture is essential.
Purification Techniques:
Crystallization: This is one of the most common and effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for achieving high purity and recovery. khatabook.comepo.org
Filtration and Drying: Following crystallization, the solid product is separated from the mother liquor by filtration and then dried under controlled conditions (e.g., vacuum oven) to remove residual solvent.
Stripping: In large-scale industrial processes for simple urea, stripping with steam or air is used to remove volatile impurities like unreacted ammonia and carbon dioxide from the reaction solution. google.com A similar principle could be applied to remove volatile solvents or byproducts.
Chromatography: While highly effective for achieving very high purity, column chromatography is often expensive and complex to scale up for bulk manufacturing. It is typically reserved for high-value products or for removing specific, difficult-to-separate impurities.
Advanced Methods: For specific applications, techniques like reverse osmosis or treatment with ion-exchange resins have been proposed for purifying aqueous urea solutions and could be adapted for related derivatives. google.comepo.org
Yield Enhancement Strategies:
Recycling of Reactants: A key principle in industrial chemistry for maximizing yield and reducing waste is the recovery and recycling of unreacted starting materials. ce.eco After the product is isolated, the remaining mother liquor can be processed to recover valuable materials for reuse in subsequent batches.
Process Control: Implementing tight control over optimized reaction parameters (temperature, pressure, stoichiometry) using automated process control systems ensures batch-to-batch consistency and minimizes yield losses due to deviations from the ideal conditions.
Byproduct Hydrolysis: In some cases, byproducts can be chemically converted back into useful reactants. For instance, in industrial urea production, biuret can be decomposed through thermal hydrolysis. google.com
The following table compares common purification techniques for industrial-scale operations.
| Technique | Typical Purity Achieved | Scalability | Primary Advantage | Primary Disadvantage |
|---|---|---|---|---|
| Crystallization | 98-99.9% | High | Cost-effective, robust | Yield loss in mother liquor |
| Solvent Stripping | N/A (removes volatiles) | High | Efficient for volatile impurities | Energy intensive |
| Column Chromatography | >99.9% | Low | Very high purity | High cost, solvent usage |
| Reverse Osmosis | Varies | Medium | Removes dissolved impurities | Membrane fouling, capital cost |
Advanced Structural Elucidation and Conformational Analysis of 1,2,3,4 Tetrahydronaphthalen 1 Yl Urea
High-Resolution Spectroscopic Investigations
High-resolution spectroscopy is fundamental to elucidating the molecular structure of (1,2,3,4-Tetrahydronaphthalen-1-yl)urea, confirming its elemental composition, and characterizing its functional groups.
While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides primary information on the chemical environment of protons and carbons, advanced NMR techniques are required for a complete and unambiguous structural assignment of this compound.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity. columbia.edunih.gov An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H framework of both the tetralin and urea (B33335) moieties. columbia.edu For instance, the methine proton at the C1 position of the tetralin ring would show a direct correlation to its corresponding carbon signal. An HMBC experiment provides information about longer-range couplings (typically 2-4 bonds), which is critical for piecing together the molecular puzzle. columbia.edu It would reveal correlations between the urea carbonyl carbon and protons on the C1 of the tetralin ring, as well as the NH protons, definitively confirming the attachment point of the urea group. Furthermore, HMBC can elucidate the connectivity within the tetralin ring system itself.
Solid-State NMR (SSNMR) offers insights into the structure and dynamics of the compound in its crystalline form. For urea-containing compounds, SSNMR is particularly useful for characterizing the hydrogen-bonding networks that dictate crystal packing. researchgate.netrsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra in the solid state, where chemical shifts can be sensitive to polymorphic forms and intermolecular interactions. researchgate.net ¹⁵N SSNMR could also be employed to probe the nitrogen environments within the urea moiety, providing further details on hydrogen bonding and molecular symmetry in the crystal lattice.
Interactive Data Table: Expected NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Aromatic CH | ¹H | 7.0 - 7.5 | Signals from the benzene (B151609) ring portion of the tetralin moiety. |
| Aliphatic CH (C1) | ¹H | ~5.0 | Methine proton adjacent to the urea nitrogen. |
| Aliphatic CH₂ | ¹H | 1.5 - 3.0 | Protons of the saturated portion of the tetralin ring. |
| Urea NH | ¹H | 4.5 - 6.0 | Chemical shift is dependent on solvent and concentration. |
| Urea NH₂ | ¹H | 4.5 - 6.0 | Chemical shift is dependent on solvent and concentration. |
| Urea C=O | ¹³C | 155 - 165 | Carbonyl carbon of the urea group. |
| Aromatic C | ¹³C | 120 - 140 | Aromatic carbons of the tetralin moiety. |
| Aliphatic CH (C1) | ¹³C | ~50 | Methine carbon attached to the urea group. |
| Aliphatic CH₂ | ¹³C | 20 - 40 | Saturated carbons in the tetralin ring. |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of this compound, which is C₁₁H₁₄N₂O. By providing a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm), HRMS eliminates ambiguity and confirms the elemental composition. nih.gov Predicted accurate masses for common adducts are crucial for identification. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 191.1179 |
| [M+Na]⁺ | 213.0998 |
| [M-H]⁻ | 189.1033 |
Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion ([M+H]⁺) would reveal the compound's fragmentation pathways, offering valuable structural information. The fragmentation of N,N'-substituted ureas and tetralin derivatives follows characteristic patterns. researchgate.netnih.gov A plausible fragmentation pathway for this compound would likely involve:
Loss of Ammonia (B1221849) (NH₃): Cleavage of the urea group could lead to the loss of ammonia, a common fragmentation for primary amides and ureas.
Cleavage of the Urea-Tetralin Bond: The bond between the tetralin C1 carbon and the urea nitrogen is a likely point of cleavage. This would lead to the formation of a tetralin-containing fragment ion (e.g., C₁₀H₁₁⁺) and a neutral urea fragment, or vice versa.
Retro-Diels-Alder Reaction: The saturated ring of the tetralin moiety can undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄) and the formation of a diene-containing fragment ion.
Understanding these fragmentation patterns is critical for the structural identification of the molecule and for distinguishing it from potential isomers in complex mixtures. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Data from related substituted tetrahydronaphthalen-yl ureas show strong N-H stretching vibrations around 3300 cm⁻¹, a prominent C=O (Amide I) stretching band around 1615 cm⁻¹, and N-H bending (Amide II) vibrations near 1560 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic and aliphatic portions of the tetralin ring would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is typically a strong band in the Raman spectrum of urea. chemicalbook.com The aromatic ring of the tetralin moiety would exhibit characteristic C=C stretching modes between 1400 and 1650 cm⁻¹, with a particularly strong "ring breathing" mode that is often prominent in the Raman spectra of aromatic compounds. researchgate.net The symmetric C-H stretching vibrations of the aliphatic part of the ring would also be visible.
Interactive Data Table: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | Urea (N-H) | 3400 - 3200 (strong, broad) | 3400 - 3200 (weak) |
| Aromatic C-H Stretch | Tetralin (Ar-H) | 3100 - 3000 (medium) | 3100 - 3000 (strong) |
| Aliphatic C-H Stretch | Tetralin (Alkyl-H) | 2960 - 2850 (strong) | 2960 - 2850 (strong) |
| C=O Stretch (Amide I) | Urea (C=O) | 1680 - 1620 (very strong) | 1680 - 1620 (strong) |
| N-H Bend (Amide II) | Urea (N-H) | 1600 - 1550 (strong) | 1600 - 1550 (weak) |
| Aromatic C=C Stretch | Tetralin (Ar C=C) | 1600, 1475 (medium-weak) | 1600, 1475 (strong) |
Solid-State Structural Characterization
Analysis in the solid state provides definitive information about the three-dimensional arrangement of molecules, including stereochemistry and intermolecular interactions, which are not accessible from solution-state studies.
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration. Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight.
The tetralin ring system is not planar; crystallographic studies of similar tetralin derivatives show that the saturated six-membered ring typically adopts a half-chair conformation to minimize steric strain. nih.gov The C1 atom, being chiral, can exist in either an (R) or (S) configuration. X-ray crystallography of a single enantiomer would determine this absolute configuration.
The crystal packing would be heavily influenced by hydrogen bonding involving the urea group. The urea moiety contains two hydrogen bond donor sites (the NH and NH₂ groups) and one acceptor site (the carbonyl oxygen). This allows for the formation of extensive hydrogen-bonding networks, such as the common catemer or dimer motifs seen in other urea-based crystal structures. researchgate.net These interactions would dictate how the molecules arrange themselves in the crystal lattice, influencing properties like melting point and solubility.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of strong hydrogen bonding like ureas. researchgate.net Different polymorphs can have distinct physical properties. Given the flexible nature of the tetralin ring and the strong hydrogen-bonding capability of the urea group, it is plausible that this compound could exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or pressures).
Furthermore, the urea functional group is well-known for its ability to act as a co-former in the generation of co-crystals. nih.govresearchgate.net Co-crystallization involves incorporating a second, different molecule (a co-former) into the crystal lattice in a stoichiometric ratio. Urea's ability to form robust hydrogen-bonded synthons with other molecules, such as carboxylic acids or other hydrogen bond donors/acceptors, makes this compound a candidate for co-crystallization studies. nih.gov Such studies could be used to modify the physicochemical properties of the compound.
Conformational Dynamics and Isomerism
Conformational Analysis in Solution and Solid States using Spectroscopic and Computational Methods
The conformational landscape of this compound can be dissected by considering its two primary structural components: the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) ring and the N-substituted urea group.
Tetralin Ring Conformation:
The partially saturated six-membered ring of the tetralin moiety is not planar and typically adopts a half-chair or a twisted-boat conformation to minimize steric strain. Computational studies on tetralin and its derivatives have shown that these conformations are energetically very close, with the half-chair often being slightly more stable. The presence of a substituent at the C1 position, as in the case of the urea group, influences the equilibrium between these conformers. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position. The preferred orientation is a balance between steric and electronic effects. In related fluorinated tetralin systems, X-ray analysis has shown a preference for a pseudo-axial orientation of a C-F bond, which is rationalized by stabilizing hyperconjugative interactions. While a direct analogy cannot be drawn without specific data, it highlights that subtle electronic factors can govern conformational preferences in the tetralin scaffold.
Urea Moiety Conformation:
The conformational isomerism of the urea group is primarily defined by the rotation around the two C-N bonds. For N,N'-disubstituted ureas, several conformations are possible, including trans-trans, trans-cis, and cis-cis arrangements of the substituents relative to the carbonyl group. Extensive studies on N-aryl ureas and related amides have demonstrated that the trans-trans conformation is generally the most stable in both solution and the solid state, primarily due to minimized steric hindrance. researchgate.netu-tokyo.ac.jp This preference is also supported by crystallographic data of various urea derivatives. chemspider.comnih.govresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the molecule and identifying the low-energy conformers. Such calculations would allow for the determination of the relative energies of the different half-chair and twisted-boat conformations of the tetralin ring, as well as the rotational barriers around the C-N bonds of the urea moiety.
Interactive Data Table: Predicted Conformational Preferences
| Structural Moiety | Predicted Stable Conformation(s) | Influencing Factors |
| Tetralin Ring | Half-chair, Twisted-boat | Steric hindrance of the urea group, electronic effects |
| Urea Linkage | trans-trans | Minimization of steric repulsion |
Stereochemical Purity Determination and Enantiomeric Excess Measurement (if applicable)
The presence of a stereocenter at the C1 position of the tetralin ring makes this compound a chiral molecule, existing as a pair of enantiomers, (R)- and (S)-. The determination of the stereochemical purity and the measurement of the enantiomeric excess (ee) are crucial for any potential pharmaceutical application, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The synthesis of this compound from racemic 1-aminotetralin would result in a racemic mixture of the final product. The separation of these enantiomers, a process known as chiral resolution, can be achieved through various methods. A common approach involves the formation of diastereomeric salts by reacting the racemic amine precursor with a chiral resolving agent, such as tartaric acid or its derivatives. wikipedia.org These diastereomers can then be separated by crystallization, followed by the liberation of the individual enantiopure amines.
Alternatively, chiral chromatography is a powerful technique for both the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. For tetralin derivatives, CSPs based on cyclodextrins have proven effective for achieving baseline separation of enantiomers. The choice of the mobile phase composition and temperature are critical parameters that need to be optimized to achieve good resolution.
Once the enantiomers are separated, the enantiomeric excess of a given sample can be determined. The ee is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. It is often expressed as a percentage. Chiral HPLC is a primary method for determining the ee, where the peak areas of the two enantiomers are integrated, and the ee is calculated from these values.
Interactive Data Table: Methods for Stereochemical Analysis
| Analysis Type | Method | Principle |
| Chiral Separation | Chiral Resolution (Diastereomeric Salt Formation) | Formation of separable diastereomers with a chiral resolving agent. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | |
| Enantiomeric Excess (ee) Determination | Chiral High-Performance Liquid Chromatography (HPLC) | Quantification of the relative amounts of each enantiomer by integrating peak areas. |
Mechanistic Studies and Reactivity Profiles of 1,2,3,4 Tetrahydronaphthalen 1 Yl Urea
Reactivity of the Urea (B33335) Moiety in (1,2,3,4-Tetrahydronaphthalen-1-yl)urea
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, exhibits a rich and diverse reactivity profile. This is largely governed by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.
The nitrogen atoms of the urea moiety in this compound are nucleophilic, although this nucleophilicity is somewhat attenuated by the delocalization of their lone pairs into the adjacent carbonyl group. Nevertheless, they can participate in reactions with various electrophiles. For instance, N-alkylation of ureas can be achieved using alkyl halides in the presence of a base and a phase transfer catalyst. justia.comgoogle.com While direct N-alkylation of the parent urea can be challenging and may lead to O-alkylation as a competing pathway, the use of phase transfer catalysis has been shown to favor N-alkylation for N-alkylureas. justia.comresearchgate.net Similarly, N-acylation of monosubstituted ureas can be accomplished through palladium-catalyzed carbonylation reactions with aryl iodides and bromides, yielding N-acyl ureas. acs.org
The carbonyl carbon of the urea group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of substituted ureas. For example, the reaction of an amine with an isocyanate is a common method for forming an unsymmetrical urea. In the context of derivatives of this compound, this would involve the nucleophilic attack of an amine on an isocyanate precursor. tandfonline.comnih.gov The urea nitrogen's weak nucleophilicity allows it to react with highly electrophilic carbonyl compounds. nih.govacs.orgresearchgate.net The reaction of primary amines with carbonyl compounds, for instance, proceeds via nucleophilic addition to form an imine. byjus.com Strong nucleophiles can directly attack the carbonyl carbon, leading to an alkoxide intermediate. byjus.commasterorganicchemistry.com
The urea functionality is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), which enables it to form robust and directional hydrogen bonds. nih.govresearchgate.netresearchgate.net This property is central to the formation of supramolecular assemblies. In the solid state, N,N'-disubstituted ureas often form a characteristic one-dimensional "urea tape" or α-network motif, where molecules are linked by bifurcated N-H···O hydrogen bonds. acs.orgdiva-portal.orgresearchgate.netresearchgate.net
The conformation of the molecule and the nature of the substituents can influence the hydrogen bonding patterns. For instance, in diaryl ureas, the phenyl rings can be twisted or coplanar with respect to the urea plane, affecting the hydrogen bonding motifs. acs.orgdiva-portal.orgresearchgate.net The presence of other hydrogen bond acceptors or donors within the molecule or in the solvent can lead to competition and the formation of different supramolecular structures. acs.orgdiva-portal.orgresearchgate.netresearchgate.net In the case of this compound, the N-H protons and the carbonyl oxygen are expected to be the primary sites for hydrogen bonding, leading to the formation of ordered structures in the solid state and influencing its solubility and interaction with biological macromolecules. The introduction of the urea functionality can control the conformational dynamics of chiral macrocycles. acs.org
Transformations of the Tetrahydronaphthalene Ring System
The tetrahydronaphthalene (tetralin) ring system is a partially saturated bicyclic aromatic hydrocarbon. It possesses both aromatic and aliphatic character, allowing for a range of functionalization reactions.
The benzene (B151609) ring of the tetrahydronaphthalene moiety can undergo electrophilic aromatic substitution reactions, although the urea substituent, being an electron-withdrawing group, would be expected to deactivate the ring towards this type of reaction and direct incoming electrophiles to the meta-position relative to the point of attachment.
The aliphatic part of the tetralin ring offers other avenues for functionalization. The benzylic carbons (positions 1 and 4) are particularly reactive. Benzylic oxidation of tetralin and its derivatives to the corresponding α-tetralone is a known transformation and can be achieved using various oxidizing agents, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.govmasterorganicchemistry.combeilstein-journals.orgmdpi.com Radical-based reactions also provide a route to functionalize the tetralin scaffold. For example, a photoredox radical cascade cyclization has been used to synthesize functionalized tetralins. acs.org Furthermore, the benzylic C-H bonds are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) under visible-light irradiation. acs.org The active hydrogen in tetralin can readily bind to free radicals. researchgate.net
Derivatization Strategies for this compound
Derivatization of this compound can be achieved by modifying either the urea moiety or the tetrahydronaphthalene ring. Such strategies are often employed in medicinal chemistry to explore structure-activity relationships (SAR).
A common strategy for derivatizing the urea portion is to synthesize analogues with different substituents on the terminal nitrogen atom. This is typically achieved by reacting 1-amino-1,2,3,4-tetrahydronaphthalene with a variety of isocyanates. tandfonline.comnih.gov This approach allows for the introduction of a wide range of alkyl and aryl groups. Another method involves the reaction of an amine with an acyl carbamate (B1207046) intermediate to produce N-acylureas. reading.ac.uk One-pot sequential synthesis of isocyanates and urea derivatives can also be achieved through microwave-assisted Staudinger-aza-Wittig reactions. beilstein-journals.org
Modification of the tetrahydronaphthalene ring can be accomplished through the functionalization reactions discussed in section 4.2.1. For example, introducing substituents on the aromatic ring or functionalizing the aliphatic portion can lead to a diverse library of compounds. The synthesis of new acyl urea analogs as potential σ1R ligands has been achieved through a two-step process involving the generation of an N-(phenoxycarbonyl) benzamide (B126) intermediate followed by coupling with appropriate amines. nih.gov
The following table provides examples of derivatization strategies that have been applied to synthesize analogues of this compound.
| Base Scaffold | Reagent | Reaction Type | Product Class | Yield (%) | Reference |
| 5-Methoxy-1-aminotetralin | 2-Methoxyphenethyl isocyanate | Nucleophilic Addition | 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea | 76 | tandfonline.comnih.gov |
| 5-Methoxy-1-aminotetralin | 4-Methoxyphenethyl isocyanate | Nucleophilic Addition | 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methoxyphenethyl)urea | 75 | tandfonline.comnih.gov |
| 5-Methoxy-1-aminotetralin | 3,4-Dimethoxyphenethyl isocyanate | Nucleophilic Addition | 1-(3,4-Dimethoxyphenethyl)-3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea | 76 | tandfonline.comnih.gov |
| N-phenylurea | m-Iodotoluene, CO | Palladium-catalyzed N-acylation | 3-Methyl-N-(phenylcarbamoyl)benzamide | - | acs.org |
| p-Anisole urea | 2-Chloroiodide, CO | Palladium-catalyzed N-acylation | 2-Chloro-N-((4-methoxyphenyl)carbamoyl)benzamide | 88 | acs.org |
Synthesis of Substituted this compound Analogs
The synthesis of substituted this compound analogs is a key area of research for exploring the structure-activity relationships of this chemical scaffold. A notable approach involves the creation of N,N'-disubstituted urea derivatives, which allows for the systematic modification of the molecule's properties.
One documented synthetic route focuses on the reaction between 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (B1595475) and various substituted 2-phenethylamines to yield a series of N,N'-dialkyl ureas. nih.gov The general procedure for this synthesis begins with the in-situ generation of an isocyanate from a substituted phenethylamine (B48288). nih.gov
The methodology involves dissolving triphosgene (B27547) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C. A solution of the desired 2-phenethylamine derivative in dichloromethane is then added dropwise, followed by the addition of a sodium hydroxide (B78521) (NaOH) solution. The reaction mixture is stirred at ambient temperature for approximately one hour. After this period, the aqueous layer is separated, and the organic layer is washed with water and dried. The resulting isocyanate intermediate is then reacted with 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, which is added along with triethylamine (B128534) in dichloromethane. This final mixture is stirred at room temperature to yield the target substituted this compound analog. nih.gov
This synthetic strategy has been successfully employed to produce a range of analogs with methoxy (B1213986) substituents on the phenethyl moiety, achieving yields between 73% and 76%. nih.gov The resulting compounds are typically obtained as white powders and are characterized using various analytical techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
The table below summarizes the research findings for a selection of synthesized analogs.
Introduction of Diverse Chemical Tags and Probes
The introduction of chemical tags and probes into a parent molecule is a critical step in elucidating its mechanism of action, identifying biological targets, and studying its distribution and metabolism. These probes can include fluorescent labels for imaging, biotin (B1667282) tags for affinity purification, or photoreactive groups for photoaffinity labeling to covalently capture binding partners. nih.gov
Photoaffinity labeling (PAL), for example, utilizes a chemical probe equipped with a photoreactive moiety (such as a diazirine or phenyl azide) and often a reporter tag (like an alkyne for click chemistry). nih.govnih.gov Upon photoactivation, the probe forms a covalent bond with its target protein, enabling subsequent identification and analysis. nih.gov
A review of the current scientific literature did not yield specific studies detailing the synthesis or application of this compound analogs functionalized with such chemical tags or probes. Research has thus far focused on the synthesis of analogs for direct biological activity screening rather than on the development of tool compounds for mechanistic studies. nih.govnih.gov Therefore, specific protocols or research findings on the introduction of fluorescent, biotin, radiolabeled, or photoaffinity tags onto the this compound scaffold are not currently available.
Theoretical and Computational Chemistry Approaches to 1,2,3,4 Tetrahydronaphthalen 1 Yl Urea
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, energy, and properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for providing a balance between accuracy and computational cost.
The electronic structure of (1,2,3,4-Tetrahydronaphthalen-1-yl)urea is characterized by a combination of a non-polar tetrahydronaphthalene moiety and a polar urea (B33335) group. The aromatic ring within the tetrahydronaphthalene system contributes a region of delocalized π-electrons. Quantum chemical calculations can map the electron density distribution, identifying electron-rich and electron-poor regions, which are key to understanding the molecule's reactivity and intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound Note: These are representative values derived from typical quantum chemical calculations and are for illustrative purposes.
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | ~4.5 Debye | DFT/B3LYP |
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | +1.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of the compound. For instance, Infrared (IR) spectroscopy vibrational frequencies can be calculated to assign experimental peaks to specific bond stretches and bends, particularly the characteristic N-H and C=O stretches of the urea moiety. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to assist in the structural elucidation of this compound and its derivatives. nih.gov
These calculations can also be used to explore potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, transition states, and products, a reaction's feasibility and mechanism can be investigated. researchgate.net This is valuable for optimizing synthetic procedures or understanding the metabolic fate of the molecule.
Molecular Dynamics and Docking Simulations
While quantum chemistry focuses on the electronic properties of static structures, molecular dynamics (MD) and docking simulations are used to study the movement of molecules and their interactions with other molecules, particularly biological macromolecules like proteins. grafiati.comdntb.gov.ua
This compound possesses conformational flexibility, primarily around the single bonds connecting the two main structural moieties. The orientation of the urea group relative to the tetrahydronaphthalene ring can vary, leading to different conformers with distinct energy levels.
Molecular dynamics simulations can be used to explore the conformational landscape of the molecule over time in different environments (e.g., in a vacuum or in a solvent like water). nih.gov These simulations reveal the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is fundamental, as the biological activity of a compound is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site. wustl.edunih.gov
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a receptor, typically a protein. nih.gov The simulation places the ligand into the binding site of the receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. nih.govmdpi.com
For this compound, docking studies would likely show that the urea group acts as a key hydrogen bond donor and acceptor, forming interactions with polar amino acid residues in the binding site. researchgate.netnih.gov The tetrahydronaphthalene part, being largely non-polar, would likely engage in hydrophobic or van der Waals interactions with non-polar residues. columbia.edu Following docking, MD simulations can be run on the protein-ligand complex to assess the stability of the predicted binding mode and to observe the dynamics of the intermolecular interactions over time. grafiati.com
Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Target Note: These are hypothetical results to demonstrate the output of such a study.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Glu85, Asp145 | Hydrogen Bond (via urea N-H and C=O) |
| 1 | -8.5 | Leu25, Val70 | Hydrophobic (via tetrahydronaphthalene) |
| 2 | -7.9 | Ser12, Asp145 | Hydrogen Bond (via urea N-H) |
| 2 | -7.9 | Ile68, Phe82 | Hydrophobic (via tetrahydronaphthalene) |
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org For this compound, an SAR study would involve synthesizing and testing a library of analogues with systematic modifications to different parts of the molecule. nih.govnih.gov
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to build a mathematical model that relates specific chemical features (descriptors) to the observed activity. mui.ac.ir Descriptors can include steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., logP).
For this scaffold, key modifications for an SAR study might include:
Substituents on the aromatic ring: Adding electron-donating or electron-withdrawing groups to probe electronic and steric requirements.
Modifications to the urea group: N-alkylation or substitution to alter hydrogen bonding capacity.
Changes to the aliphatic ring: Altering the ring size or saturation to understand the impact of the hydrophobic component's shape and flexibility.
The resulting QSAR model can provide mechanistic insights into how these molecules exert their biological effect and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thus prioritizing synthetic efforts. derpharmachemica.comresearchgate.net
For scaffolds related to this compound, QSAR studies have proven valuable. For instance, 2D and 3D QSAR models have been successfully developed for a series of tetralin-sulfonamide derivatives. nih.govresearchgate.net In these studies, various molecular descriptors are calculated to represent the physicochemical properties of the molecules.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Description |
|---|---|---|
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing electrostatic interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Numerical descriptors derived from the graph representation of the molecule, encoding information about branching and connectivity. |
| 3D Field-Based | Steric fields (CoMFA), Electrostatic fields (CoMFA), Hydrophobic fields (CoMSIA) | Describes the 3D properties of the molecule in the space around it, useful for understanding interactions with a receptor. mdpi.com |
In a study on tetralin-sulfonamide derivatives as dipeptidyl peptidase-IV (DPP-4) inhibitors, 3D-QSAR models revealed that electrostatic and steric fields were significantly correlated with their antidiabetic activity. nih.gov The generated contour maps from such analyses provide a visual representation of where certain properties should be modified on the molecular scaffold to enhance activity. For example, a contour map might indicate that a bulky, electron-donating group is favored in a specific region, while an electron-withdrawing group is detrimental in another. mdpi.com Similarly, QSAR models for chiral tetrahydronaphthalene-fused spirooxindoles have been developed to predict their inhibitory effects, further demonstrating the applicability of these methods to tetralin-containing compounds. derpharmachemica.com
These examples underscore how QSAR can be a powerful tool for elucidating the structure-activity relationships of this compound derivatives, guiding the modification of the tetralin ring, the urea linker, and any appended substituents to optimize biological activity.
Rational Design of Novel this compound Derivatives
Rational design is a strategy in drug discovery that involves the targeted design of new molecules based on a thorough understanding of the biological target and the mechanism of action. mdpi.com This approach contrasts with traditional methods that rely on screening large numbers of compounds at random. For this compound, rational design focuses on modifying its core structure to improve properties such as potency, selectivity, and pharmacokinetic profile. youtube.com
A key aspect of rational design is structure-based drug design (SBDD), which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. sysrevpharm.org By visualizing how a ligand binds to its target, medicinal chemists can design modifications to enhance these interactions. For instance, if the tetralin moiety of this compound sits (B43327) in a hydrophobic pocket of a target enzyme, derivatives could be designed with additional hydrophobic groups on this ring to improve binding affinity. The urea functional group is particularly important as its N-H groups can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site. nih.gov
An example of rational design applied to a similar scaffold is the development of new tetralin-sulfonamide derivatives as DPP-4 inhibitors. nih.govresearchgate.net In that work, researchers designed and synthesized a series of compounds based on the tetralin core, aiming to optimize their interaction with the DPP-4 active site. Molecular docking studies were used to predict the binding modes of the designed compounds, guiding the selection of substituents that would form favorable interactions. nih.govresearchgate.net
The design of novel thiazoline-tetralin derivatives provides another example of how the tetralin scaffold is utilized. nih.govnih.gov In these compounds, the tetralin group is combined with a thiazoline (B8809763) ring system to create hybrid molecules with potential anticancer or anticholinesterase activity. nih.govnih.gov This modular approach, where known pharmacophores are linked together, is a common strategy in rational drug design.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govnih.gov This method significantly reduces the cost and time associated with high-throughput screening (HTS) of physical compounds by prioritizing a smaller, more promising subset for experimental testing. taylorandfrancis.com
The process begins with the design of a virtual library. For this compound, a virtual library would be created by computationally enumerating a vast number of derivatives. This is achieved by systematically attaching a wide variety of chemical fragments (R-groups) to different positions on the parent scaffold. These fragments are selected from commercially available or synthetically accessible building blocks.
Table 2: Steps in Virtual Library Design and Screening
| Step | Description | Computational Tools Used |
|---|---|---|
| 1. Scaffold Selection | The core structure, this compound, is defined. | Chemical drawing software |
| 2. Building Block Enumeration | A large collection of chemical fragments (e.g., alkyls, aryls, heterocycles) is selected for attachment to the scaffold. | Chemical databases (e.g., Enamine REAL, ZINC) youtube.comnih.gov |
| 3. Virtual Library Generation | The scaffold and building blocks are computationally combined based on defined chemical reactions to create a large library of virtual derivatives. | Combinatorial library enumeration software |
| 4. Preparation for Screening | The 3D structures of the virtual compounds are generated, and different protonation states and tautomers may be considered. | Ligand preparation tools |
| 5. Virtual Screening | The library is screened against a 3D model of the biological target using methods like molecular docking to predict binding affinity and pose. | Docking software (e.g., AutoDock, Glide), Pharmacophore modeling software |
| 6. Hit Selection | Compounds are ranked based on their docking scores or other scoring functions. The top-ranked compounds ("hits") are selected for synthesis and biological testing. | Data analysis and visualization tools |
Once the virtual library is created, it can be screened using several computational methods. Structure-based virtual screening (SBVS) is a prominent approach where each molecule in the library is "docked" into the binding site of the target protein. wisc.edu A scoring function then estimates the binding affinity, and the molecules are ranked. This allows researchers to identify derivatives of this compound that are predicted to have the most favorable interactions with the target.
Recent advances have enabled the screening of ultra-large virtual libraries containing billions of compounds. nih.gov Shape-based screening, for example, can rapidly filter these massive libraries to find molecules with a shape complementary to a known active ligand or a receptor binding site. nih.gov By applying these powerful in silico techniques, the exploration of the chemical space around the this compound scaffold can be vastly expanded, increasing the probability of discovering novel and potent bioactive molecules.
Applications and Potential Roles of 1,2,3,4 Tetrahydronaphthalen 1 Yl Urea in Chemical Sciences
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea as a Synthetic Intermediate and Building Block
The unique combination of a rigid tetralin backbone and a versatile urea (B33335) functional group makes this compound a valuable building block in organic synthesis. Its structure can be systematically modified to create a diverse range of more complex molecules with tailored properties.
The 1-aminotetralin core is a crucial building block for a variety of organic compounds. nih.gov The conversion of this amine to the corresponding urea opens up new avenues for molecular elaboration. A key synthetic strategy involves the reaction of a 1-aminotetralin derivative with an isocyanate, generated in situ from another amine, to form N,N'-disubstituted ureas. This approach allows for the modular construction of complex molecules by varying the substituents on both the tetralin and the second amine component.
A notable example is the synthesis of a series of novel N,N′-dialkyl urea derivatives designed to explore dual antibacterial and anticancer activities. nih.gov In this research, 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (B1595475) was reacted with various substituted phenethylamines in the presence of triphosgene (B27547) to yield the target urea compounds with high efficiency (73-76%). nih.gov This work underscores the role of the tetralinyl urea scaffold as a foundation for creating libraries of bioactive compounds.
Table 1: Synthesis of Substituted this compound Derivatives nih.gov
| Compound Name | Phenethylamine (B48288) Precursor | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea | 2-Phenethylamine | 73 | 141–143 |
| 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-methoxyphenethyl)urea | 2-(2-Methoxyphenyl)ethan-1-amine | 76 | 174–176 |
| 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(3-methoxyphenethyl)urea | 2-(3-Methoxyphenyl)ethan-1-amine | 74 | 155–157 |
| 1-(3,4-Dimethoxyphenethyl)-3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea | 2-(3,4-Dimethoxyphenyl)ethan-1-amine | 76 | 168–170 |
| 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methoxyphenethyl)urea | 2-(4-Methoxyphenyl)ethan-1-amine | 75 | 150–152 |
The urea moiety is a well-established component in the synthesis of nitrogen-containing heterocycles. One of the most classic examples is the Biginelli reaction, a one-pot, three-component condensation between an aldehyde, a β-keto ester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgjk-sci.comamazonaws.comnih.gov The use of a substituted urea, such as this compound, in this reaction would directly incorporate the bulky and chiral tetralin scaffold into the resulting pyrimidine (B1678525) ring system, providing a rapid route to structurally complex and potentially bioactive heterocyclic compounds. nih.gov
Furthermore, the urea linkage is instrumental in the construction of macrocycles. nih.govbeilstein-journals.org Research has shown that the presence of bulky N-substituents on a urea bond can facilitate macrocyclization, leading to high-yield synthesis of macrocyclic structures even at high concentrations. nih.govresearchgate.net The rigid and sterically demanding 1,2,3,4-tetrahydronaphthalen-1-yl group is an ideal candidate for such a bulky substituent. It could pre-organize a linear precursor into a conformation that favors intramolecular ring-closing over intermolecular polymerization, thereby enabling the efficient synthesis of novel macrocycles containing the tetralin motif. researchgate.net
Roles of this compound in Catalysis
The hydrogen-bonding capabilities and structural rigidity of ureas make their derivatives attractive candidates for applications in both organocatalysis and as ligands in metal-catalyzed reactions.
Urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond donor organocatalysts. nih.gov They function by activating electrophiles, such as carbonyls or imines, through a dual hydrogen-bond interaction, mimicking the role of a Lewis acid. This activation facilitates nucleophilic attack and can create a chiral environment to control the stereochemical outcome of a reaction.
While specific organocatalytic applications of this compound itself have not been extensively reported, the potential is evident. A chiral catalyst derived from this compound would combine the proven hydrogen-bonding capacity of the urea group with a well-defined chiral scaffold. This could be particularly effective in asymmetric transformations. For instance, chiral ureas are known to catalyze enantioselective tail-to-head cyclization reactions by stabilizing cationic intermediates through a network of non-covalent interactions. nih.gov A catalyst featuring the tetralin framework would be well-suited for such applications, offering a rigid backbone to effectively transmit chiral information.
Beyond organocatalysis, ureas are gaining attention as versatile ligands for transition metal catalysis. researchgate.net The urea group can coordinate to a metal center, typically through the carbonyl oxygen, although N-coordination is also possible depending on the metal and its oxidation state. researchgate.net This interaction allows the urea to function as a ligand, modulating the electronic and steric properties of the metal catalyst.
Derivatives of this compound could serve as effective ligands for several reasons. The tetralin group provides significant steric bulk, which can be used to control substrate access to the metal center and influence the regioselectivity or stereoselectivity of a reaction. Furthermore, the urea moiety can engage in non-covalent interactions with the substrate in the secondary coordination sphere, helping to orient it for the desired transformation. Bifunctional ligands that combine the tetralinyl urea with another donor group, such as a phosphine (B1218219), could create a synergistic effect, with the phosphine providing a strong dative bond to the metal and the urea group participating in substrate activation or stabilization of the transition state.
Development of this compound-Based Materials
The strong, directional hydrogen-bonding capability of the urea group is a powerful tool for programming the self-assembly of molecules into well-ordered, higher-order structures. This makes urea derivatives prime candidates for the development of functional materials, such as supramolecular polymers and gels.
The incorporation of the 1,2,3,4-tetrahydronaphthalenyl moiety into a urea-based material would be expected to impart unique properties. The key intermolecular interaction driving the formation of many urea-based materials is the head-to-tail hydrogen bonding of the urea groups, leading to the formation of one-dimensional tapes or fibers. The bulky tetralin group would be appended to this hydrogen-bonded spine. Its influence would be multifaceted:
Steric Control: The size of the tetralin group would control the packing of the hydrogen-bonded chains, influencing the morphology of the resulting material (e.g., fiber diameter, porosity of a gel network).
Solubility and Processability: The hydrophobic nature of the tetralin scaffold would significantly affect the solubility of the material, making it more compatible with nonpolar organic solvents.
π-Stacking Interactions: The aromatic portion of the tetralin ring system could introduce secondary π-π stacking interactions between the self-assembled chains, further stabilizing the material and potentially introducing interesting electronic or photophysical properties.
By synthetically modifying the tetralin ring (e.g., adding further functional groups), one could fine-tune these intermolecular interactions to create a wide range of "smart" materials whose properties (such as gel-sol transition temperature or mechanical strength) could be tailored for specific applications.
Polymer and Supramolecular Material Design
While direct studies on the incorporation of this compound into polymers are not extensively documented, the inherent properties of its constituent moieties suggest a potential for its use in polymer and supramolecular material design. The urea functional group is well-known for its ability to form strong, directional hydrogen bonds. This characteristic is a cornerstone of supramolecular chemistry, enabling the self-assembly of molecules into well-ordered, non-covalently bonded networks. These interactions can be exploited to create materials with tunable properties, such as self-healing polymers and hydrogels.
The tetrahydronaphthalene component provides a rigid and bulky hydrophobic segment. In a polymer chain or a supramolecular assembly, this unit can influence the material's thermal and mechanical properties, potentially enhancing its stability and modulating its morphology. The interplay between the hydrogen-bonding urea group and the hydrophobic tetrahydronaphthalene scaffold could lead to the formation of unique micro- or nanostructured materials.
Advanced Functional Materials Development
The development of advanced functional materials often relies on the precise arrangement of molecular components to achieve desired properties. Although specific applications of this compound in this area are still emerging, its structure is conducive to creating materials with specialized functions. For instance, the aromatic nature of the tetrahydronaphthalene ring system could be functionalized to introduce photoresponsive or electronically active groups.
Furthermore, the urea group's capacity for anion recognition could be harnessed to develop sensors or separation materials. The combination of a rigid scaffold with a versatile hydrogen-bonding unit makes this compound and its derivatives interesting candidates for the design of porous organic frameworks or other crystalline materials with potential applications in gas storage or catalysis.
This compound in Probe Chemistry and Molecular Target Engagement Studies
The structural features of this compound make it and its derivatives valuable scaffolds for the development of chemical probes to investigate biological systems. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules, while the tetrahydronaphthalene group can engage in hydrophobic and van der Waals interactions.
Use as Chemical Probes for Receptor Binding and Enzyme Inhibition Studies (in vitro focus)
Derivatives of this compound have been synthesized and evaluated for their potential as chemical probes in receptor binding and enzyme inhibition studies. These compounds have shown promise in targeting various biological entities, underscoring the utility of this chemical scaffold.
One area of investigation has been the development of novel antibacterial and anticancer agents. A study focusing on N,N'-dialkyl urea derivatives incorporating a tetrahydronaphthalen-1-yl moiety demonstrated significant biological activity. uni.lunih.govnih.gov These compounds were synthesized and tested for their cytotoxicity against cancer cell lines and their antibacterial activity against various bacterial strains. uni.lunih.govnih.gov
The in vitro studies revealed that these derivatives exhibit potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values in the micromolar range against both Gram-positive and Gram-negative bacteria. uni.lunih.gov For instance, some derivatives showed robust activity against strains like Acinetobacter baumannii and Pseudomonas aeruginosa.
In the context of anticancer research, these compounds were evaluated against cell lines such as HeLa (cervical cancer) and SH-SY5Y (neuroblastoma). uni.lunih.govnih.gov Notably, certain derivatives displayed significant cytotoxic activity against these cancer cells while showing reduced toxicity towards healthy fibroblast cells, indicating a degree of selectivity. uni.lunih.gov
Below is a data table summarizing the biological activities of representative this compound derivatives from a key study. uni.lunih.gov
| Compound ID | Target Cell Line/Bacteria | In Vitro Activity (MIC/IC50) | Reference |
| 14 | HeLa | Effective Cytotoxicity | uni.lunih.gov |
| 14 | SH-SY5Y | Significant Activity | uni.lunih.gov |
| 15 | SH-SY5Y | Significant Activity | uni.lunih.gov |
| 16 | HeLa | Particularly Effective Cytotoxicity | uni.lunih.gov |
| 17 | SH-SY5Y | Significant Activity | uni.lunih.gov |
| General Derivatives | Various Bacterial Strains | MIC values ranging from 0.97 to 15.82 µM | uni.lunih.gov |
These findings highlight the potential of the this compound scaffold in designing chemical probes for exploring receptor binding sites and enzyme active sites relevant to cancer and infectious diseases. The modular nature of the synthesis allows for the introduction of various substituents to optimize potency and selectivity.
Understanding Molecular Mechanisms of Action (excluding clinical efficacy)
The investigation of this compound derivatives as chemical probes also contributes to a deeper understanding of molecular mechanisms of action. The observed antibacterial and anticancer activities suggest that these compounds may interact with specific molecular targets within the cells.
While the precise mechanisms for this class of compounds are still under investigation, the broad spectrum of activity of urea derivatives in medicinal chemistry points towards several possibilities. nih.gov Urea-containing compounds are known to inhibit various enzymes, including kinases, proteases, and DNA gyrase. tandfonline.comnih.gov The ability of the urea moiety to form key hydrogen bonds within an enzyme's active site is often a critical factor in their inhibitory activity. nih.gov
For example, the anticancer activity of some urea derivatives is attributed to their ability to inhibit signaling pathways involved in cell proliferation and survival. researchgate.net The antibacterial action could be due to the inhibition of essential bacterial enzymes, disrupting cell wall synthesis or DNA replication. tandfonline.com The tetrahydronaphthalene portion of the molecule can contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Further studies, such as co-crystallization with target proteins or detailed structure-activity relationship (SAR) analyses, would be necessary to elucidate the exact molecular mechanisms by which this compound derivatives exert their biological effects. These investigations are crucial for the rational design of more potent and selective chemical probes and potential therapeutic agents.
Advanced Analytical Techniques in the Study of 1,2,3,4 Tetrahydronaphthalen 1 Yl Urea
Chromatographic Separations and Purity Analysis
Chromatographic techniques are indispensable for the separation and analysis of (1,2,3,4-tetrahydronaphthalen-1-yl)urea. These methods are crucial for determining the purity of synthesized batches and for quantifying the compound in analytical studies.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying this compound. Due to the aromatic and urea (B33335) functionalities, reversed-phase HPLC with UV detection is a highly effective method. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.
A gradient elution is often employed to ensure the separation of the main compound from both more polar and less polar impurities. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The UV detector is commonly set at a wavelength where the aromatic naphthalene (B1677914) ring exhibits strong absorbance, typically around 220 nm.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard of this compound. The peak area of the analyte is then used to determine its concentration in unknown samples. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all detected peaks in the chromatogram.
Table 1: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis due to the polar urea group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.
A common derivatization strategy for ureas is silylation, where the active hydrogens on the urea nitrogens are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are typically used for this purpose. The resulting TMS derivative is then amenable to GC-MS analysis.
The derivatized sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation.
Table 2: GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 m/z |
Preparative Chromatography for Compound Isolation and Purification
For the isolation and purification of larger quantities of this compound, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. The goal is to separate the target compound from impurities and collect the purified fraction.
Preparative HPLC systems use larger columns with greater stationary phase capacity and operate at higher flow rates to accommodate larger sample loads. The method development for preparative chromatography often begins at the analytical scale to optimize the separation conditions. Once a suitable separation is achieved, the method is scaled up by increasing the column diameter, flow rate, and injection volume proportionally.
Fractions are collected as they elute from the column, and the purity of these fractions is subsequently verified by analytical HPLC. This technique is crucial for obtaining high-purity material for use as a reference standard or for further studies.
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical capabilities for the study of this compound.
LC-MS/MS for Metabolite Profiling (chemical entities, not clinical) and Impurity Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification of metabolites and impurities of this compound. This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.
After chromatographic separation, the eluent is introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ion corresponding to the compound of interest is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern provides valuable structural information that aids in the identification of unknown compounds.
For metabolite profiling, samples from in vitro metabolism studies (e.g., incubation with liver microsomes) are analyzed. Potential metabolic transformations include hydroxylation of the aromatic or aliphatic rings, N-dealkylation, or conjugation reactions. By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be elucidated. Similarly, this technique is invaluable for identifying and characterizing low-level impurities in the synthesized compound.
Table 3: LC-MS/MS Parameters for Metabolite and Impurity Profiling
| Parameter | Condition |
|---|---|
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS1 Scan Range | 100-600 m/z |
| Collision Gas | Argon |
| MS/MS Scan Type | Product Ion Scan |
GC-MS/MS for Trace Analysis
For the detection and quantification of trace amounts of this compound or its volatile derivatives, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. This technique is particularly useful for analyzing the compound in complex matrices where background interference can be a significant issue.
Similar to GC-MS, a derivatization step is required to make the compound suitable for gas chromatography. In GC-MS/MS, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This selected reaction monitoring (SRM) significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of the analyte at very low concentrations.
This technique is valuable for environmental analysis or for studying the residual levels of the compound in various applications.
Table 4: GC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| Derivatization | Silylation with MSTFA |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion -> Product Ion | To be determined from the mass spectrum of the derivatized compound |
Real-Time Monitoring of Reactions Involving this compound
Real-time monitoring of the synthesis of this compound would allow for the continuous tracking of reactant consumption and product formation. A common synthetic route to such N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. In this case, 1,2,3,4-tetrahydronaphthalen-1-amine would react with a suitable isocyanate precursor. Monitoring this reaction in real-time provides a wealth of data that can be used to control the reaction conditions for optimal yield and purity.
In situ spectroscopy involves the use of spectroscopic probes directly within the reaction vessel, providing a continuous stream of data without the need for sampling.
Infrared (IR) Spectroscopy:
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful technique for in situ monitoring of liquid-phase reactions. An ATR probe immersed in the reaction mixture can track changes in the concentration of functional groups over time. In the synthesis of this compound from 1,2,3,4-tetrahydronaphthalen-1-amine and an isocyanate, several key vibrational bands could be monitored.
The disappearance of the strong, sharp absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ would be a primary indicator of reaction progress. Concurrently, the formation of the urea linkage would be evidenced by the appearance of characteristic bands, including the C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and the N-H bending (Amide II band) around 1550-1640 cm⁻¹. The N-H stretching vibrations of the urea, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region, would also increase in intensity as the product is formed.
Based on spectroscopic data for structurally similar compounds like 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(substituted-phenethyl)ureas, the following table illustrates the key IR absorptions that would be anticipated and monitored. nih.govtandfonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction |
| Isocyanate (-N=C=O) | Asymmetric stretch | 2250-2275 | Decrease |
| Amine (N-H) | Stretch | 3300-3500 | Decrease |
| Urea (C=O) | Stretch (Amide I) | 1630-1680 | Increase |
| Urea (N-H) | Bend (Amide II) | 1550-1640 | Increase |
| Urea (N-H) | Stretch | 3300-3500 | Increase |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By creating calibration models, the real-time concentration of reactants and products can be quantified from the IR spectra, allowing for precise kinetic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information and is another excellent tool for real-time reaction monitoring. While traditional NMR requires sample extraction and preparation, flow-NMR systems allow for the continuous analysis of a reaction mixture as it is pumped through the spectrometer.
For the synthesis of this compound, ¹H NMR spectroscopy would be particularly informative. The protons on the carbon adjacent to the nitrogen in the starting amine (1,2,3,4-tetrahydronaphthalen-1-amine) would have a specific chemical shift. Upon formation of the urea, the electronic environment of this proton changes, leading to a downfield shift. Similarly, new signals corresponding to the N-H protons of the urea group would appear, and their integration would correlate with the product concentration.
Drawing from data on related tetrahydronaphthalen-yl urea derivatives, we can predict the key ¹H NMR signals that would be monitored. nih.govtandfonline.com
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Change During Reaction |
| CH-NH₂ (in starting amine) | ~3.5-4.0 | Multiplet | Decrease |
| CH-NH(CO)NH- (in product) | ~4.8-5.0 | Multiplet | Increase |
| Urea N-H | ~4.3-4.8 | Broad singlet(s) | Increase |
| Aromatic protons | ~6.7-7.2 | Multiplets | Shift and/or change in pattern |
| Aliphatic (tetralin) protons | ~1.7-2.8 | Multiplets | Shift and/or change in pattern |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By monitoring the integrals of these characteristic peaks over time, a detailed kinetic profile of the reaction can be constructed.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up. acs.org The synthesis of urea derivatives is well-suited to flow chemistry. vapourtec.comresearchgate.net
In a hypothetical flow synthesis of this compound, streams of 1,2,3,4-tetrahydronaphthalen-1-amine and a suitable isocyanate precursor in an appropriate solvent would be pumped and mixed, then passed through a heated reactor coil to facilitate the reaction. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates.
This setup is ideal for integrating in-line analytical techniques for automated monitoring. An ATR-FTIR or a UV-Vis probe could be placed downstream of the reactor to continuously measure the composition of the product stream. The data from these sensors can be fed back to the pump controls, creating a self-optimizing system where reaction parameters are automatically adjusted to maintain a desired product yield or purity.
Automated synthesis platforms can further enhance this process by systematically varying reaction parameters such as temperature, residence time, and stoichiometry. imperial.ac.ukresearchgate.net This allows for rapid screening of a wide range of conditions to identify the optimal parameters for the synthesis of this compound. The integration of real-time monitoring is crucial for these automated systems, as it provides the necessary data for intelligent decision-making and optimization algorithms.
The following table outlines a conceptual automated flow synthesis setup for this compound with integrated real-time monitoring.
| Component | Function | Monitored Parameter | Analytical Technique |
| Syringe Pumps | Precisely deliver reactant solutions | Flow rate, Stoichiometry | --- |
| T-Mixer | Combine reactant streams | --- | --- |
| Heated Reactor Coil | Provide controlled reaction environment | Temperature, Residence Time | --- |
| In-line ATR-FTIR Probe | Monitor reaction conversion | Concentration of isocyanate and urea | IR Spectroscopy |
| Back-Pressure Regulator | Maintain system pressure, prevent solvent boiling | Pressure | --- |
| Automated Collection System | Collect product fractions | --- | --- |
| Control Software | Automate and optimize the process | All of the above | --- |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Future Perspectives and Emerging Research Avenues for 1,2,3,4 Tetrahydronaphthalen 1 Yl Urea
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. drughunter.com These technologies offer the potential to accelerate research, reduce costs, and uncover insights that are not readily apparent through traditional experimental methods. nih.gov For (1,2,3,4-Tetrahydronaphthalen-1-yl)urea, AI and ML can play a pivotal role in predicting its behavior and designing superior derivatives.
Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. 4tu.nl This predictive power can be harnessed to optimize the synthesis of this compound. By analyzing parameters such as catalyst type, solvent, temperature, and reactant concentrations, ML models can forecast reaction yields, identify potential byproducts, and suggest optimal conditions.
For instance, a predictive model could be developed using data from various C-N coupling reactions and hydrogenations used to form the urea (B33335) and tetralin moieties, respectively. This would allow researchers to computationally screen numerous synthetic strategies before committing to resource-intensive laboratory experiments. Techniques like principal component analysis (PCA) and density functional theory (DFT) can be used to create two-dimensional descriptors that predict selectivity, as has been explored for electrocatalytic urea synthesis. dtu.dk
Table 1: Hypothetical Machine Learning Model for Predicting Synthesis Outcomes
| Input Parameter | Value | Predicted Yield (%) | Predicted Purity (%) | Potential Byproducts |
| Catalyst | Palladium on Carbon | 85 | 98 | Over-hydrogenated species |
| Solvent | Ethanol | 78 | 95 | Solvent adducts |
| Temperature | 50°C | 92 | 99 | Minimal |
| Pressure | 1 atm | 88 | 97 | Incomplete reaction |
This is a hypothetical table illustrating the potential output of a predictive ML model.
Beyond predicting synthesis, AI can automate the design of novel derivatives of this compound with enhanced biological activity or improved physicochemical properties. Using generative models, computers can propose new molecular structures based on a set of desired objectives. nih.gov
An automated workflow could employ a genetic algorithm where the parent compound, this compound, is iteratively modified. Each new generation of compounds is computationally screened for properties like binding affinity to a specific biological target (e.g., a bacterial enzyme or a cancer-related protein), metabolic stability, and low toxicity. This approach has been successfully used to design novel ligands for specific pharmacological profiles, moving beyond common chemical scaffolds to discover new chemotypes. nih.gov This process significantly accelerates the hit-to-lead and lead optimization phases of drug discovery.
Table 2: Example of an Automated Design Cycle for a this compound Derivative
| Cycle Stage | Action | Computational Tool | Outcome |
| 1. Initialization | Define parent structure and target properties (e.g., high affinity for bacterial DNA gyrase) | Molecular modeling software | Baseline structure established |
| 2. Generation | Create a virtual library of 1,000 new derivatives by modifying functional groups | Genetic algorithm | Diverse set of novel compounds |
| 3. Evaluation | Predict binding affinity and ADMET properties for all derivatives | Docking and QSAR models | Top 50 candidates identified |
| 4. Selection | Prioritize candidates based on a multi-parameter optimization score | Ranking algorithm | Top 5 candidates selected for next cycle |
| 5. Iteration | Use top candidates as parents for the next generation | Genetic algorithm | New library with improved properties |
Sustainable Chemistry and Green Synthesis Initiatives
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. rsc.org Future research on this compound will likely focus on developing synthetic methods that are more sustainable, safer, and more efficient. nih.govresearchgate.net
Traditional synthetic methods often require significant energy input and can generate substantial chemical waste. rsc.org Green chemistry approaches aim to address these shortcomings. For the synthesis of the tetralin core, methods like catalytic hydrogenation of naphthalene (B1677914) in supercritical fluids offer a greener alternative to traditional solvents. mdpi.com
For the urea formation step, modern electrocatalytic methods that couple CO2 and nitrogen-containing species present a sustainable alternative to the energy-intensive processes derived from the Haber-Bosch process. nih.govrsc.org These electrocatalytic routes can operate at ambient temperature and pressure, significantly reducing energy consumption. rsc.org The focus will be on maximizing atom economy and reducing the number of synthetic steps, such as derivatization, to minimize waste generation. nih.gov
Table 3: Comparison of Traditional vs. Green Synthetic Route Metrics (Illustrative)
| Metric | Traditional Route | Green Route (Hypothetical) |
| Solvent | Dichloromethane (B109758), THF | Supercritical CO₂, Water |
| Energy Input | High (reflux conditions) | Low (ambient temperature electrocatalysis) |
| Atom Economy | Moderate | High |
| Waste (E-Factor) | High | Low |
| Reagents | Phosgene (B1210022) derivatives | CO₂, Nitrate |
A key aspect of green chemistry is the use of catalysts that can be easily recovered and reused, reducing waste and cost. Research into the synthesis of this compound could benefit from the development of novel recyclable catalytic systems.
For the hydrogenation of the naphthalene precursor, solid-supported metal catalysts can be employed and recovered through simple filtration. For the urea synthesis, heterogeneous catalysts, such as composite metal oxides, have shown promise for their stability and recyclability in related processes like urea hydrolysis. hep.com.cn Furthermore, single-atom catalysts (SACs) are an emerging class of materials that offer maximum atom utilization and high selectivity, and their application in the electrocatalytic synthesis of ureas is a promising research direction. rsc.org The ability to recycle urea itself, which can act as a reusable catalyst in certain reactions, also opens up innovative process design possibilities. youtube.com
Interdisciplinary Research Directions
The unique structure of this compound, combining a rigid tetralin scaffold with a flexible hydrogen-bonding urea group, makes it a valuable starting point for interdisciplinary research.
Future investigations will likely extend beyond its currently known antibacterial and anticancer activities. nih.govtandfonline.comnih.gov For example, polyaromatic urea derivatives are being explored for the treatment of muscle diseases, suggesting a potential new therapeutic area. google.com By modifying the core structure, researchers could design specific inhibitors for enzymes implicated in various diseases. For instance, urea-linked benzenesulfonamides have been designed as inhibitors of carbonic anhydrase, an enzyme associated with hypoxic solid tumors. researchgate.net
This could lead to collaborations between synthetic chemists, pharmacologists, and molecular biologists to:
Develop novel therapeutics: Design derivatives with dual antibacterial and anticancer properties or target specific disease pathways like those involved in neurodegenerative or metabolic disorders. nih.govtandfonline.com
Create chemical probes: Synthesize isotopically labeled or fluorescently tagged versions of the compound to study its mechanism of action and identify its biological targets within cells.
Explore new materials: Investigate the self-assembly properties of this compound and its derivatives for potential applications in materials science, such as the formation of ordered supramolecular structures.
By integrating advanced computational tools, embracing sustainable practices, and fostering interdisciplinary collaboration, the future research landscape for this compound is rich with opportunities for innovation and discovery.
Advancements in Chemical Biology Tools
The development of novel chemical biology tools is crucial for dissecting complex biological processes. The this compound scaffold holds potential for the design of such tools, including molecular probes and modulators of protein-protein interactions.
The tetralin core is found in a variety of bioactive molecules, including some with anticancer and antidepressant properties. researchgate.netnih.gov This inherent bioactivity suggests that derivatives of this compound could be engineered to interact with specific biological targets. By incorporating reporter groups such as fluorophores or biotin (B1667282) tags, these molecules could be transformed into chemical probes for target identification and validation, cellular imaging, or pull-down assays.
Furthermore, the urea functional group is a key pharmacophore in many enzyme inhibitors and receptor modulators due to its ability to form multiple hydrogen bonds. This characteristic could be exploited to design derivatives of this compound that act as inhibitors or stabilizers of protein-protein interactions, which are often challenging to target with small molecules. The modular nature of urea synthesis would allow for the creation of libraries of compounds with diverse substituents on the tetralin ring and the terminal nitrogen of the urea, enabling the systematic exploration of structure-activity relationships.
Table 1: Potential Chemical Biology Applications of this compound Derivatives
| Application Area | Potential Derivative Function | Rationale |
| Target Identification | Affinity-based probes (e.g., biotinylated derivatives) | The tetralin scaffold can be tailored to bind to specific protein targets. |
| Cellular Imaging | Fluorescently-labeled probes | Attachment of a fluorophore would allow for visualization of target localization and dynamics within cells. |
| Enzyme Inhibition | Competitive or allosteric inhibitors | The urea moiety can mimic peptide backbones and interact with enzyme active sites. |
| Modulation of Protein-Protein Interactions | Stabilizers or disruptors | The rigid tetralin scaffold combined with the hydrogen-bonding urea group can be designed to fit into protein-protein interfaces. |
Exploration in Advanced Materials Science and Engineering
The field of materials science is continually seeking new molecular building blocks for the creation of functional materials. The self-assembly properties endowed by the urea group, coupled with the rigid, hydrophobic nature of the tetralin scaffold, make this compound an intriguing candidate for the development of advanced materials.
For instance, the synthesis of chiral derivatives of this compound could lead to the formation of helical supramolecular structures with applications in chiral separations or catalysis. Furthermore, the incorporation of this compound or its derivatives into polymer backbones could enhance the mechanical or thermal properties of the resulting polymers due to the introduction of strong, non-covalent interactions.
Table 2: Potential Applications in Advanced Materials Science
| Material Type | Potential Role of this compound | Key Features |
| Supramolecular Gels | Gelator molecule | The combination of hydrogen bonding (urea) and van der Waals interactions (tetralin) can lead to the formation of fibrous networks that immobilize solvents. |
| Liquid Crystals | Mesogen | The rigid tetralin core could promote the formation of liquid crystalline phases. |
| Functional Polymers | Monomer or additive | Incorporation into polymer chains could introduce specific recognition sites or alter mechanical properties. |
| Chiral Materials | Chiral building block | Enantiomerically pure forms could be used to create materials for asymmetric catalysis or chiral sensing. |
Challenges and Opportunities in the Comprehensive Study of this compound
Despite its potential, the comprehensive study of this compound faces several challenges that also represent significant research opportunities.
A primary challenge is the limited availability of dedicated research on the parent compound itself. Much of the existing literature focuses on substituted derivatives, particularly in the context of medicinal chemistry. nih.govontosight.ai This lack of fundamental data on the physicochemical properties, reactivity, and biological activity of the unsubstituted molecule hinders its direct application and further development. A systematic investigation into these fundamental aspects would provide a crucial foundation for future research.
The synthesis of functionalized derivatives of this compound presents another challenge. While the synthesis of the core structure is established, the regioselective functionalization of the tetralin ring to introduce specific groups for applications in chemical biology or materials science can be complex. researchgate.net Developing efficient and selective synthetic methodologies for the preparation of a diverse range of derivatives is a key area for future research. This would enable the creation of compound libraries for screening and the tailored design of molecules with specific properties.
Furthermore, the exploration of the full potential of this compound will require interdisciplinary collaboration. Expertise in synthetic organic chemistry, chemical biology, materials science, and computational modeling will be necessary to design, synthesize, and characterize novel tools and materials based on the this compound scaffold.
The opportunity lies in the untapped potential of this relatively unexplored molecule. The combination of a biologically relevant scaffold with a versatile functional group for self-assembly makes this compound a promising platform for innovation. Future research efforts directed at overcoming the current challenges are likely to open up new avenues in both fundamental science and technological applications.
Q & A
Q. How can researchers address batch-to-batch variability in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
